molecular formula C17H17ClFNO4S B8331663 6-Chloro-2-fluoro-(propane-1-sulfonylamino)-benzoic acid benzyl ester CAS No. 918523-47-4

6-Chloro-2-fluoro-(propane-1-sulfonylamino)-benzoic acid benzyl ester

Cat. No. B8331663
CAS RN: 918523-47-4
M. Wt: 385.8 g/mol
InChI Key: RVJCCSKXNXOONI-UHFFFAOYSA-N
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Description

6-Chloro-2-fluoro-(propane-1-sulfonylamino)-benzoic acid benzyl ester is a useful research compound. Its molecular formula is C17H17ClFNO4S and its molecular weight is 385.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Chloro-2-fluoro-(propane-1-sulfonylamino)-benzoic acid benzyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Chloro-2-fluoro-(propane-1-sulfonylamino)-benzoic acid benzyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

918523-47-4

Product Name

6-Chloro-2-fluoro-(propane-1-sulfonylamino)-benzoic acid benzyl ester

Molecular Formula

C17H17ClFNO4S

Molecular Weight

385.8 g/mol

IUPAC Name

benzyl 6-chloro-2-fluoro-3-(propylsulfonylamino)benzoate

InChI

InChI=1S/C17H17ClFNO4S/c1-2-10-25(22,23)20-14-9-8-13(18)15(16(14)19)17(21)24-11-12-6-4-3-5-7-12/h3-9,20H,2,10-11H2,1H3

InChI Key

RVJCCSKXNXOONI-UHFFFAOYSA-N

Canonical SMILES

CCCS(=O)(=O)NC1=C(C(=C(C=C1)Cl)C(=O)OCC2=CC=CC=C2)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To 3-amino-6-chloro-2-fluoro-benzoic acid benzyl ester (61, 1.20 g, 4.3 mmol) in methylene chloride (28 mL) was added pyridine (0.52 mL, 6.4 mmol) and propane-1-sulfonyl chloride (51, 0.685 g, 4.8 mmol). The reaction was stirred at room temperature overnight, then poured into water, and extracted with ethyl acetate. The organic layer was washed with brine, dried over anhydrous sodium sulfate, filtered and concentrated. The desired compound was isolated with silica gel column chromatography to give a colorless oil (62, 960 mg, 58.0%). MS (ESI) [M−H+]−=384.1.
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
0.52 mL
Type
reactant
Reaction Step One
Quantity
0.685 g
Type
reactant
Reaction Step One
Quantity
28 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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